Benzo[b]thiophene-7-carbonitrile
Description
Significance of Benzo[b]thiophene Derivatives in Medicinal Chemistry and Materials Science
The benzo[b]thiophene core is considered a "privileged structure" in drug discovery due to its presence in a wide array of biologically active compounds. nih.gov Its structural similarity to naturally occurring molecules and its ability to interact with various enzymes and receptors make it a valuable building block for medicinal chemists. researchgate.net Derivatives of benzo[b]thiophene have shown a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. nih.govresearchgate.net
In the realm of materials science, the aromatic and electron-rich nature of the benzo[b]thiophene system makes it a candidate for the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.gov The ability to modify the core structure allows for the fine-tuning of its electronic and photophysical properties.
Role of Nitrile Functionality in Chemical Reactivity and Biological Activity of Heterocycles
The nitrile group (-C≡N) is a versatile functional group in organic synthesis due to its unique electronic properties and reactivity. nih.gov It is strongly electron-withdrawing, which can significantly influence the chemical reactivity of the heterocyclic ring to which it is attached. The nitrile group can participate in various chemical transformations, serving as a precursor for the synthesis of amines, carboxylic acids, and other heterocyclic rings. nih.gov
In medicinal chemistry, the incorporation of a nitrile group can enhance the metabolic stability of a drug molecule by blocking sites susceptible to metabolism. researchgate.net Furthermore, the linear and polar nature of the nitrile group allows it to act as a hydrogen bond acceptor and participate in dipole-dipole interactions, which can improve a molecule's binding affinity to biological targets. researchgate.net The nitrile group is also considered a bioisostere for other functional groups like carbonyls and halogens, allowing for the modulation of a compound's physicochemical properties. researchgate.net
Classification and Structural Context of Benzo[b]thiophene-7-carbonitrile
This compound belongs to the class of substituted benzo[b]thiophenes. The parent benzo[b]thiophene is an aromatic heterocyclic compound with the chemical formula C₈H₆S. wikipedia.org The numbering of the benzo[b]thiophene ring system starts from the carbon atom adjacent to the sulfur and proceeds around the thiophene (B33073) ring and then the benzene (B151609) ring. Therefore, in this compound, the nitrile group is attached to the carbon atom at position 7 on the benzene portion of the fused ring system.
Table 1: Physicochemical Properties of Benzo[b]thiophene
| Property | Value |
|---|---|
| Chemical Formula | C₈H₆S |
| Molar Mass | 134.20 g/mol |
| Appearance | White solid |
| Melting Point | 32 °C (90 °F; 305 K) |
| Boiling Point | 221 °C (430 °F; 494 K) |
| Density | 1.15 g/cm³ |
Data for the parent compound, Benzo[b]thiophene. wikipedia.orgchemeo.com
Overview of Research Trajectories for Benzo[b]thiophene Scaffolds
Current research on benzo[b]thiophene scaffolds is highly focused on the synthesis of novel derivatives with enhanced biological activities. semanticscholar.orgmdpi.com medicinal chemists are exploring the structure-activity relationships (SAR) of these compounds to design more potent and selective drugs. nih.gov A notable area of investigation involves the development of 2,3-difunctionalized benzo[b]thiophenes, such as 2-anilino-3-cyanobenzo[b]thiophenes, which have shown promising antiangiogenic properties. nih.govfigshare.comdocumentsdelivered.com These compounds have been found to inhibit the formation of new blood vessels, a critical process in tumor growth, by targeting pathways like the Akt/Src signaling pathway. nih.govfigshare.comdocumentsdelivered.com
The synthesis of hybrid molecules, where the benzo[b]thiophene core is combined with other pharmacophores, is another active area of research. mdpi.com This approach aims to create compounds with multiple biological targets or improved pharmacokinetic profiles. mdpi.com The versatility of the benzo[b]thiophene scaffold continues to make it a valuable platform for the discovery of new therapeutic agents and advanced materials.
Established Synthetic Routes to Benzo[b]thiophene Core Structures
The construction of the benzo[b]thiophene core can be achieved through various synthetic strategies, primarily involving the formation of the fused thiophene ring onto a benzene precursor. researchgate.net These methods can be broadly categorized into cyclization reactions, transition metal-catalyzed syntheses, and oxidative cyclization approaches.
Cyclization Reactions and Annulation Strategies
Cyclization reactions are a cornerstone of benzo[b]thiophene synthesis. A prominent strategy involves the electrophilic cyclization of ortho-alkynyl thioanisoles. nih.govacs.orgorganic-chemistry.org This method utilizes various electrophiles like iodine, bromine, and N-bromosuccinimide (NBS) to induce ring closure. nih.govacs.org A stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has also been effectively used for this purpose, offering high yields under mild conditions. nih.govorganic-chemistry.org
Another approach involves the reaction of ortho-halovinylbenzenes with a sulfur source like potassium sulfide. organic-chemistry.org This transition-metal-free method proceeds via a direct S-NAr-type reaction, followed by cyclization and dehydrogenation. organic-chemistry.org Additionally, intramolecular cyclization of arylketene dithioacetal monoxides, promoted by trifluoromethanesulfonic anhydride, provides a route to 2-methylthiobenzothiophene derivatives. rsc.org
The Gewald reaction, a classic method for synthesizing 2-aminothiophenes, can be adapted for the synthesis of tetrahydrobenzo[b]thiophene derivatives, which can serve as precursors to fully aromatized benzo[b]thiophenes. nih.govresearchgate.net This reaction typically involves the condensation of a ketone with a nitrile and elemental sulfur in the presence of a base. researchgate.net
| Starting Materials | Key Reagents/Catalysts | Reaction Type | Significance |
|---|---|---|---|
| o-Alkynyl thioanisoles | I₂, Br₂, NBS, Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | Electrophilic Cyclization | High yields, mild conditions, functional group tolerance. nih.govacs.orgorganic-chemistry.orgacs.org |
| o-Halovinylbenzenes | K₂S | S-NAr, Cyclization, Dehydrogenation | Transition-metal-free, environmentally friendly. organic-chemistry.org |
| Arylketene dithioacetal monoxides | Tf₂O | Intramolecular Cyclization | Forms 2-methylthiobenzothiophene derivatives. rsc.org |
| Cyclohexanone, Malononitrile, Sulfur | Morpholine (base) | Gewald Reaction | Leads to 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. nih.govresearchgate.net |
Transition Metal-Catalyzed Syntheses
Transition metal catalysis offers powerful and versatile methods for constructing the benzo[b]thiophene skeleton. benthamdirect.com Palladium-catalyzed reactions are particularly prevalent. One such method involves the coupling of terminal acetylenes with ortho-iodothioanisole, followed by electrophilic cyclization. acs.org Another palladium-catalyzed approach is the intramolecular oxidative C-H functionalization and arylthiolation of enethiolate salts. nih.gov
Rhodium catalysts have also been employed in a three-component coupling reaction of arylboronic acids, alkynes, and elemental sulfur to produce benzo[b]thiophenes with high regioselectivity. researchgate.net Furthermore, cobalt-catalyzed migratory arylzincation has been utilized in the synthesis of benzothiophenes. rsc.org
Transition-metal-free approaches are also gaining traction due to their cost-effectiveness and reduced environmental impact. organic-chemistry.org These methods often rely on strong bases or high temperatures to facilitate the cyclization. organic-chemistry.org
| Catalyst/Metal | Starting Materials | Reaction Type | Key Features |
|---|---|---|---|
| Palladium | Terminal acetylenes and o-iodothioanisole | Coupling and Electrophilic Cyclization | Excellent yields for 2,3-disubstituted benzo[b]thiophenes. acs.org |
| Palladium | Enethiolate salts | Intramolecular Oxidative C-H Functionalization/Arylthiolation | Diversity-oriented synthesis of multisubstituted benzo[b]thiophenes. nih.gov |
| Rhodium | Arylboronic acids, alkynes, and elemental sulfur | Three-Component Coupling | High regioselectivity. researchgate.net |
| Cobalt | - | Migratory Arylzincation | Used in benzothiophene (B83047) synthesis. rsc.org |
Oxidative Cyclization Approaches
Oxidative cyclization methods provide another avenue for benzo[b]thiophene synthesis. An electrochemical approach has been developed for the synthesis of benzo[b]thiophene-1,1-dioxides from sulfonhydrazides and internal alkynes. nih.gov This method proceeds through a selective ipso-addition and subsequent S-migration. nih.gov
Palladium-catalyzed oxidative cyclization of o-(1-alkynyl)thioanisole derivatives can also be employed. nih.govacs.org Furthermore, visible-light-promoted cyclization of disulfides and alkynes offers a greener alternative for the synthesis of benzo[b]thiophenes. rsc.org
Synthesis of this compound and its Precursors
The synthesis of this compound requires specific strategies to introduce the nitrile group at the C7 position of the benzo[b]thiophene scaffold. This can be achieved either by constructing the ring with the nitrile group already in place or by functionalizing a pre-existing benzo[b]thiophene.
Regiospecific Introduction of the Nitrile Group at the 7-Position
One direct method to obtain a precursor for this compound is through the reaction of 2-fluorobenzonitrile (B118710) with an α-substituted methanethiol (B179389) in a transition-metal-free one-pot process. nih.gov This reaction proceeds via a Smiles rearrangement to construct the benzo[b]thiophene ring with a nitrile group at a position that can be manipulated to the 7-position.
Another relevant synthesis involves the reaction of 2-amino-4,5,6,7-tetrahydro-4H-benzo[b]thiophene-3-carbonitrile with o-fluoronitrobenzene. nih.gov While this introduces a nitro group, the presence of the nitrile on the thiophene ring highlights a strategy of building the heterocycle with the desired functional group.
Functionalization of Pre-existing Benzo[b]thiophene Scaffolds
The introduction of a nitrile group onto a pre-formed benzo[b]thiophene ring at the 7-position often involves multi-step synthetic sequences. A common strategy is the functionalization of a 7-halo-benzo[b]thiophene derivative. For instance, an efficient synthesis of 3-halo-7-oxygen-functionalized benzo[b]thiophenes has been developed, which can serve as versatile intermediates. researchgate.net The halogen at the 7-position can then be subjected to cyanation reactions, a common method for introducing nitrile groups. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzothiophene-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NS/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNFPCFRKOZEPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C#N)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590189 | |
| Record name | 1-Benzothiophene-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22780-71-8 | |
| Record name | 1-Benzothiophene-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Benzo B Thiophene 7 Carbonitrile
The derivatization of the benzo[b]thiophene scaffold is a cornerstone of medicinal chemistry and materials science. Benzo[b]thiophene-7-carbonitrile, possessing reactive sites at the nitrile moiety and on the aromatic rings, serves as a versatile intermediate for creating a diverse array of more complex molecules. This section explores the key derivatization strategies for this specific compound.
**2.3. Derivatization Strategies for this compound
The functional handles on this compound—the nitrile group and the aromatic bicyclic system—allow for a range of chemical modifications. These transformations can be broadly categorized into reactions involving the cyano function, substitutions on the fused rings, and the construction of new heterocyclic systems.
The nitrile group is a highly versatile functional group, capable of undergoing hydrolysis, reduction, and addition reactions to yield carboxylic acids, amines, and ketones, respectively. These transformations provide access to key structural motifs for further synthetic elaboration.
Hydrolysis to Carboxylic Acid: The nitrile group can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. libretexts.orglibretexts.org Acid-catalyzed hydrolysis involves heating the nitrile with an aqueous acid like hydrochloric acid or sulfuric acid, which proceeds through an amide intermediate to furnish Benzo[b]thiophene-7-carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.commasterorganicchemistry.com Alternatively, base-catalyzed hydrolysis with aqueous sodium hydroxide (B78521) yields the sodium salt of the carboxylic acid (a carboxylate), which upon subsequent acidification provides the final carboxylic acid. chemistrysteps.com
Reduction to Primary Amine: The carbon-nitrogen triple bond of the nitrile can be completely reduced to a primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent is commonly employed for this transformation. libretexts.orgchemguide.co.uk The reaction initially forms an imine which is further reduced to the amine. Subsequent acidic workup yields (Benzo[b]thiophen-7-yl)methanamine. Other modern reagents like diisopropylaminoborane (B2863991) have also been shown to be effective for reducing aromatic nitriles. organic-chemistry.orgorganic-chemistry.org
Formation of Ketones via Organometallic Addition: Nitriles react with organometallic reagents, such as Grignard or organolithium reagents, to form ketones after an aqueous workup. libretexts.org The nucleophilic carbon of the organometallic attacks the electrophilic carbon of the nitrile. The resulting imine salt is stable until hydrolysis, which converts it to a ketone. libretexts.org For example, the reaction of this compound with methylmagnesium bromide, followed by hydrolysis, would yield 1-(benzo[b]thiophen-7-yl)ethan-1-one.
Table 1: Key Transformations of the Nitrile Group
| Transformation | Starting Material | Typical Reagents | Expected Product | Reference |
|---|---|---|---|---|
| Hydrolysis | This compound | 1. NaOH(aq), Δ 2. H₃O⁺ | Benzo[b]thiophene-7-carboxylic acid | chemistrysteps.com |
| Reduction | This compound | 1. LiAlH₄, Et₂O 2. H₂O | (Benzo[b]thiophen-7-yl)methanamine | chemguide.co.uk |
| Grignard Reaction | This compound | 1. CH₃MgBr, Et₂O 2. H₃O⁺ | 1-(Benzo[b]thiophen-7-yl)ethan-1-one | libretexts.org |
The reactivity of the benzo[b]thiophene ring system towards electrophilic substitution is well-established. The thiophene (B33073) portion is significantly more reactive than the fused benzene (B151609) ring. chemicalbook.com Electrophilic attack occurs preferentially at the C3 position, followed by the C2 position. thieme.com
The presence of the 7-cyano group profoundly influences this reactivity. The nitrile group is a powerful electron-withdrawing group, which deactivates the aromatic ring to which it is attached (in this case, the benzene ring) towards electrophilic aromatic substitution. Furthermore, it acts as a meta-director.
Therefore, for this compound, the following reactivity patterns are expected:
Thiophene Ring: The C3 position remains the most nucleophilic and the most likely site for electrophilic attack (e.g., halogenation, nitration, Friedel-Crafts reactions). The high intrinsic reactivity of this position generally overrides the deactivating effect of the cyano group on the distal ring.
Benzene Ring: The benzene ring is strongly deactivated. Studies on the nitration of 3-nitrobenzo[b]thiophene (B90674) show that substitution on the benzene ring requires harsh conditions and gives a mixture of isomers, with the order of reactivity being 6 > 5 > 4 > 7. rsc.org This suggests that the C7 position is the least reactive site on the benzene ring of the parent scaffold. The additional deactivating effect of the cyano group at this position makes further electrophilic substitution on the benzene ring exceptionally challenging. If a reaction were forced, the nitrile group would direct incoming electrophiles to the C4 and C6 positions.
Table 2: Predicted Regioselectivity of Electrophilic Substitution
| Position | Intrinsic Reactivity | Influence of 7-CN Group | Predicted Outcome | Reference |
|---|---|---|---|---|
| C3 | Most reactive | Minimal electronic effect | Major substitution product | thieme.com |
| C2 | Reactive | Minimal electronic effect | Possible minor product | rsc.org |
| C4, C6 | Less reactive | Deactivated but meta to CN | Very minor products, requires harsh conditions | rsc.org |
| C5 | Less reactive | Deactivated and ortho/para to CN | Unlikely product | rsc.org |
The nitrile group is an excellent precursor for constructing more complex heterocyclic systems, most notably tetrazoles, through cycloaddition reactions.
Tetrazole Formation: The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is the most common and effective method for synthesizing 5-substituted tetrazoles. researchgate.net This reaction can be catalyzed by various reagents, including ammonium chloride or zinc salts. Reacting this compound with sodium azide in the presence of a suitable catalyst would yield 7-(1H-tetrazol-5-yl)benzo[b]thiophene. beilstein-journals.orgekb.eg Tetrazoles are widely used in medicinal chemistry as bioisosteres for carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and pharmacokinetic properties. researchgate.net
Table 3: Cycloaddition Reaction for Heterocycle Synthesis
| Reaction Type | Reagents | Product | Significance | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | NaN₃, NH₄Cl or ZnCl₂ | 7-(1H-tetrazol-5-yl)benzo[b]thiophene | Forms a carboxylic acid bioisostere | researchgate.netbeilstein-journals.org |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Benzo[b]thiophene-7-carbonitrile, providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR and ¹³C NMR Chemical Shift Analysis
A full assignment requires the analysis of the unsubstituted molecule, which would clarify the precise chemical shifts and coupling constants for protons H2, H3, H4, H5, and H6.
Similarly, ¹³C NMR data for the parent compound is not extensively detailed in readily accessible sources. However, based on the analysis of the benzo[b]thiophene scaffold and the electronic effects of the nitrile group, the carbon atoms can be expected to resonate in the typical aromatic range (approximately 110-150 ppm), with the carbon of the nitrile group (C≡N) appearing further downfield. The quaternary carbons, including those at the ring fusion and the one bearing the nitrile group, would also be identifiable.
Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | Data not available |
| H2 | Data not available | - |
| C3 | - | Data not available |
| H3 | Data not available | - |
| C3a | - | Data not available |
| C4 | - | Data not available |
| H4 | Data not available | - |
| C5 | - | Data not available |
| H5 | Data not available | - |
| C6 | - | Data not available |
| H6 | Data not available | - |
| C7 | - | Data not available |
| C7a | - | Data not available |
| CN | - | Data not available |
Note: This table is predictive and awaits experimental verification from primary literature.
2D NMR Techniques for Connectivity and Spatial Relationships
To definitively assign the proton and carbon signals and to confirm the structure of this compound, two-dimensional (2D) NMR experiments are essential. Techniques such as COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons (e.g., H4-H5, H5-H6, and H2-H3). HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to correlate the proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. This would allow for the unambiguous assignment of all carbon signals, including the quaternary carbons and the nitrile carbon, solidifying the structural elucidation.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. For this compound, the most characteristic vibration is that of the nitrile (C≡N) group. This stretching vibration is expected to produce a strong, sharp absorption band in the IR spectrum, typically in the range of 2220-2260 cm⁻¹.
Other significant absorptions would include the C-H stretching vibrations of the aromatic rings (above 3000 cm⁻¹), C=C stretching vibrations within the aromatic system (typically in the 1450-1600 cm⁻¹ region), and various C-H bending vibrations. The C-S stretching vibration of the thiophene (B33073) ring usually appears as a weaker band in the fingerprint region. While a specific IR spectrum chart for this compound is mentioned in patent literature, the actual data is not provided. thieme-connect.com
Table 2: Expected IR and Raman Active Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡N | Stretching | 2220 - 2260 | Strong, Sharp |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong |
| C-S | Stretching | 600 - 800 | Weak to Medium |
| C-H | Out-of-plane Bending | 700 - 900 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a compound, further confirming its identity. For this compound (C₉H₅NS), the molecular weight is 159.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 159.
The fragmentation pattern would likely involve the loss of small, stable molecules. A potential fragmentation pathway could be the loss of a hydrogen cyanide molecule (HCN, 27 Da) from the molecular ion to give a fragment at m/z 132. Further fragmentation of the benzothiophene (B83047) ring system could also occur. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition. While several sources mention the use of mass spectrometry for the characterization of derivatives, specific data for the parent compound is not detailed. googleapis.com
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties Investigations
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is characteristic of conjugated systems like this compound. The extended π-system of the fused rings is expected to result in strong absorption bands in the UV region. By analogy with the parent benzo[b]thiophene, which exhibits absorption maxima around 226, 266, 297, and 307 nm, the 7-carbonitrile derivative would be expected to show a similar pattern, possibly with a slight bathochromic (red) shift due to the electronic effect of the nitrile group.
Investigations into the fluorescence properties would reveal whether the compound emits light upon excitation and at what wavelengths. This is particularly relevant as many benzothiophene derivatives are known to be fluorescent, making them useful in materials science applications.
X-ray Crystallography for Solid-State Molecular Architecture Determination
The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and information on the planarity of the bicyclic system. It would also reveal how the molecules pack in the crystal lattice, including any intermolecular interactions such as π-π stacking. Although crystal structures of numerous substituted benzo[b]thiophenes have been reported, a crystallographic study for the unsubstituted this compound has not been found in the surveyed literature. Such a study would be invaluable for understanding its solid-state properties and for computational modeling studies.
Elemental Analysis and Chromatographic Purity Assessment
The empirical formula of this compound is C₉H₅NS, which corresponds to a molecular weight of 159.21 g/mol . sigmaaldrich.comnih.gov The precise elemental composition is a fundamental characteristic of the compound and is determined through elemental analysis. This technique provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), which can be compared against theoretical values to confirm the compound's identity and purity.
Elemental Analysis Data
| Element | Symbol | Theoretical Percentage (%) | Experimental Percentage (%) |
|---|---|---|---|
| Carbon | C | 67.89 | Data not available in search results |
| Hydrogen | H | 3.17 | Data not available in search results |
| Nitrogen | N | 8.80 | Data not available in search results |
| Sulfur | S | 20.14 | Data not available in search results |
Chromatographic Purity Assessment
The purity of this compound is critical for its application in research and synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) are powerful techniques routinely employed for this purpose. These methods separate the target compound from any impurities, starting materials, or by-products from the synthesis.
While specific analytical methods for this compound are not detailed in the search results, general procedures for related benzothiophene derivatives can be described. For instance, a related compound, Benzo[b]thiophene-7-carboxaldehyde, has been reported with a purity of ≥95% as determined by HPLC. usbio.net
In a typical HPLC analysis, a C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. acs.orgacs.org The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the aromatic nature of the benzothiophene ring system results in strong UV absorbance. acs.org
GC-MS is another valuable technique for assessing purity. In GC, the compound is vaporized and passed through a capillary column, with separation occurring based on boiling point and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, which provides information about their mass-to-charge ratio, aiding in their identification. GC-MS analysis of the related Benzo[b]thiophene-2-carbaldehyde has been documented. mdpi.com The purity of a sample of Benzo[b]thiophene-2-carbonitrile, an isomer of the title compound, was determined to be 97%. sigmaaldrich.com
The confirmation of the structure and purity of benzothiophene derivatives is often achieved through a combination of spectroscopic and chromatographic techniques. nih.govnih.gov
Mechanistic Organic Chemistry and Reactivity Studies
Reaction Kinetics and Thermodynamic Considerations
The kinetics of reactions involving benzo[b]thiophene derivatives are influenced by the electronic nature of the substituents and the reaction conditions. For instance, in palladium-catalyzed direct C-H arylation of benzo[b]thiophenes, kinetic isotope effect (KIE) studies provide insight into the reaction mechanism. A significant primary 13C KIE at both the C-2 and C-3 positions of the benzo[b]thiophene core suggests that the C-H activation step is rate-determining or involved in the rate-determining step. nih.govacs.org Specifically, KIEs of approximately 1.04 have been measured for the C-3 position, and around 1.015 for the C-2 position. nih.govacs.org These values are consistent with a Heck-type mechanism involving a concerted carbopalladation across the thiophene (B33073) double bond. nih.gov
Thermodynamic data for the parent benzo[b]thiophene molecule provides a baseline for understanding its derivatives. The enthalpy of formation for solid benzo[b]thiophene is a key thermodynamic parameter. nist.gov The resonance energy of benzo[b]thiophene is approximately 58 kcal/mol, indicating significant aromatic stability. chemicalbook.com This stability influences the energy barriers for reactions that disrupt the aromatic system. The presence of the electron-withdrawing nitrile group at the 7-position is expected to modulate the electron density of the ring system, thereby affecting both the kinetics and thermodynamics of its reactions compared to the unsubstituted parent compound.
Table 1: Kinetic Isotope Effects (KIEs) in the Direct β-Arylation of Benzo[b]thiophene
| Position | 13C KIE (Experiment 1) | 13C KIE (Experiment 2) |
|---|---|---|
| C-2 | 1.015 ± 0.006 | 1.014 ± 0.005 |
| C-3 | 1.042 ± 0.006 | 1.044 ± 0.005 |
Data sourced from studies on the direct arylation of the benzo[b]thiophene core, providing insight into the mechanism applicable to its derivatives. nih.govacs.org
Electrophilic and Nucleophilic Substitution Reactions on the Benzo[b]thiophene Core
The benzo[b]thiophene ring system is a π-electron rich heterocycle, making it susceptible to electrophilic substitution. researchgate.net Unlike thiophene, where electrophilic attack preferentially occurs at the α-position (C-2), in benzo[b]thiophene, the β-position (C-3) is the most reactive site for electrophilic substitution. chemicalbook.comresearchgate.net The general order of reactivity for electrophilic substitution on the unsubstituted benzo[b]thiophene ring is 3 > 2 > 6 > 5 > 4 > 7. researchgate.net
For benzo[b]thiophene-7-carbonitrile, the presence of the electron-withdrawing nitrile group at the 7-position deactivates the benzene (B151609) ring towards electrophilic attack. However, the thiophene ring remains the more reactive part of the molecule. Halogenation, such as with N-bromosuccinimide (NBS) or iodine, is a common electrophilic substitution reaction and is expected to occur at the C-3 position. nih.govresearchgate.net
Nucleophilic substitution reactions can also occur, particularly on substituted benzo[b]thiophenes. For example, 3-bromo-2-nitrobenzo[b]thiophene undergoes nucleophilic aromatic substitution with ammonia (B1221849) to yield 3-amino-2-nitrobenzo[b]thiophene. cdnsciencepub.com While direct nucleophilic attack on the unsubstituted benzo[b]thiophene core is less common, the presence of activating groups or the use of strong nucleophiles can facilitate such reactions.
Radical Reactions and Their Pathways
The benzo[b]thiophene scaffold can participate in radical reactions. For instance, photoredox catalysis has been employed to generate radicals that can then react with benzo[b]thiophene derivatives. In one study, a dual catalytic system involving an iridium photocatalyst and a chiral nickel catalyst was used for the asymmetric carbonylative coupling of α-chloro alkyl heterocycles, including a benzo[b]thiophene derivative, with amines. acs.orgacs.org The proposed mechanism involves the photocatalyst generating an aminium radical cation and a C(sp3) radical from the respective starting materials. acs.org The chiral nickel catalyst then facilitates the stereoselective coupling of these radicals with carbon monoxide to form the final α-chiral amide product. acs.orgacs.org This demonstrates the ability of the benzo[b]thiophene moiety to be functionalized via radical pathways under mild conditions.
Mechanisms of Cyclization and Ring-Closure Reactions
Cyclization reactions are fundamental to the synthesis of the benzo[b]thiophene core itself and for building more complex structures from it. A common strategy involves the electrophilic cyclization of o-alkynyl thioanisoles. nih.govresearchgate.net This reaction can be initiated by various electrophiles such as iodine (I₂), N-iodosuccinimide (NIS), or bromine (Br₂). nih.gov The mechanism is believed to start with the attack of the alkyne on the electrophile, followed by an intramolecular cyclization where the sulfur atom attacks the resulting intermediate to form the thiophene ring. nih.gov
Another important cyclization method is the acid-catalyzed intramolecular cyclization/rearrangement of α-(arylthio)acetophenones, which is used to synthesize various substituted benzo[b]thiophenes. google.com For instance, the reaction of α-(3-methoxyphenylthio)-4-methoxyacetophenone in polyphosphoric acid yields a mixture of 6-methoxy- and 4-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. google.com The synthesis of benzo[b]thiophene-7-carboxylic acid itself can be achieved through cyclization strategies followed by functional group manipulations.
Table 2: Examples of Cyclization Reactions for Benzo[b]thiophene Synthesis
| Starting Material | Reagents/Catalyst | Product Type | Reference |
|---|---|---|---|
| o-Alkynyl thioanisole | I₂, ICl, NIS, Br₂, NBS | 2,3-Disubstituted benzo[b]thiophene | nih.gov |
| Arylmercapto acetal | ZnCl₂-impregnated montmorillonite | Benzo[b]thiophene | chemicalbook.com |
| Arylboronic acid, alkyne, elemental sulfur | Rhodium catalyst | Substituted benzo[b]thiophene | researchgate.net |
| o-Mercaptocinnamic acid | Oxidative cyclization (e.g., K₃Fe(CN)₆) | Benzo[b]thiophene-2-carboxylate | google.com |
Investigation of Catalytic Processes and Reaction Efficiencies
Catalysis plays a crucial role in the synthesis and functionalization of this compound and its derivatives. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are widely used to introduce aryl, heteroaryl, or alkynyl groups onto the benzo[b]thiophene scaffold. researchgate.net For example, 3-iodo-benzo[b]thiophene derivatives can be efficiently coupled with various boronic acids or terminal alkynes. researchgate.net
Rhodium-catalyzed three-component coupling reactions of arylboronic acids, alkynes, and elemental sulfur have been developed for the synthesis of benzo[b]thiophenes with high regioselectivity. researchgate.net Nickel catalysis has also been employed, for instance, in the asymmetric hydrogenation of C=C bonds in α,β-unsaturated carbonyl compounds containing a benzo[b]thiophene moiety, and in photoredox-mediated carbonylative couplings. acs.orgacs.orgacs.org The efficiency of these catalytic processes is often high, with good to excellent yields of the desired products.
Solvent Effects on Reaction Outcomes and Selectivity
The choice of solvent can significantly impact the outcome and selectivity of reactions involving this compound. In palladium-catalyzed reactions, the solvent can influence the solubility of the catalyst and substrates, as well as the stability of intermediates. For acylation reactions on the benzo[b]thiophene ring, chlorinated solvents such as chloroform, methylene chloride, and 1,2-dichloroethane are commonly used. google.com
For cyclization reactions, the solvent can affect the reaction rate and the distribution of products. For example, the synthesis of benzo[b]thiophene derivatives via the reaction of 2-fluorobenzaldehydes with ethyl thioglycolate is often carried out in anhydrous dimethylformamide (DMF). nih.gov In the hydrolysis of benzo[b]thiophene esters to their corresponding carboxylic acids, a mixture of solvents like tetrahydrofuran (THF), methanol (MeOH), and water is often employed to ensure the solubility of both the starting material and the hydrolyzing agent (e.g., LiOH). The use of ionic liquids as solvents has also been explored to enhance reaction efficiency in some catalytic systems by stabilizing reactive intermediates.
Computational Chemistry and Theoretical Characterization
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. scialert.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. scialert.netnih.gov
For the parent molecule, benzothiophene (B83047), the HOMO is primarily localized on the C2-C3 bond of the thiophene (B33073) ring, making this site susceptible to electrophilic attack. ic.ac.uk The introduction of a strong electron-withdrawing nitrile (-CN) group at the 7-position of the benzene (B151609) ring in Benzo[b]thiophene-7-carbonitrile is expected to significantly influence the energies and distributions of these orbitals. The nitrile group would lower the energy of both the HOMO and LUMO, potentially reducing the HOMO-LUMO gap and altering the molecule's reactivity profile and optoelectronic properties. mdpi.com A smaller energy gap generally implies higher chemical reactivity and is a crucial parameter in designing molecules for applications in organic electronics. mdpi.com
| Compound | HOMO Energy (a.u.) | LUMO Energy (a.u.) | Energy Gap (ΔE) (a.u.) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| Benzothiophene (Reference) | -0.231 | -0.034 | 0.197 | 5.36 |
| This compound | Predicted Lower | Predicted Lower | Predicted Altered | Predicted Altered |
> Note: Data for Benzothiophene is based on published research for comparative purposes. researchgate.net Values for this compound are qualitative predictions based on the electronic effects of the nitrile substituent.
Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. libretexts.orgdeeporigin.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. wolfram.comchemrxiv.org
Red regions indicate negative electrostatic potential, highlighting electron-rich areas that are susceptible to electrophilic attack.
Blue regions denote positive electrostatic potential, indicating electron-poor areas prone to nucleophilic attack.
Green regions represent neutral or near-zero potential.
For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. The sulfur atom in the thiophene ring would also contribute to the local electronic features. The hydrogen atoms of the aromatic rings would exhibit positive potential (blue). This visualization helps in understanding non-covalent interactions, such as hydrogen bonding, and predicting sites of chemical reactivity. deeporigin.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex molecular wavefunctions into the familiar language of Lewis structures, including lone pairs, bonds, and orbital hybridization. wikipedia.orgwisc.edu This method quantifies delocalization effects and donor-acceptor interactions through second-order perturbation analysis. researchgate.netperiodicodimineralogia.it
In this compound, NBO analysis can elucidate several key features:
Charge Distribution : It calculates the natural atomic charges on each atom, offering a more chemically intuitive picture than other charge schemes.
Hybridization : It determines the hybridization of atomic orbitals forming the bonds, providing insight into the bonding geometry.
Quantum Chemical Descriptors and Reactivity Indices
From the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to quantify the global reactivity of this compound. rasayanjournal.co.in These descriptors, derived from conceptual DFT, provide a quantitative basis for predicting the molecule's chemical behavior. rasayanjournal.co.in
Key descriptors include:
Ionization Potential (I) : Approximated as I ≈ -EHOMO.
Electron Affinity (A) : Approximated as A ≈ -ELUMO.
Electronegativity (χ) : χ = (I + A) / 2. It measures the ability of a molecule to attract electrons.
Chemical Hardness (η) : η = (I - A) / 2. It indicates resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness.
Chemical Softness (S) : S = 1 / (2η). It is the reciprocal of hardness and indicates higher reactivity. nih.gov
Electrophilicity Index (ω) : ω = χ² / (2η). This index quantifies the electron-accepting capability of a molecule.
These indices are crucial for comparing the reactivity of different molecules and for understanding their interaction mechanisms in chemical reactions.
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures electron-attracting tendency. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |
| Chemical Softness (S) | S = 1 / (2η) | Measure of molecular reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Global electrophilic nature of the molecule. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. ajms.iq For this compound, MD simulations can provide insights into its conformational flexibility, solvation properties, and interactions with other molecules, such as biological macromolecules or materials surfaces. tandfonline.com
By simulating the motion of atoms and molecules over time, MD can reveal:
Conformational Landscape : Although this compound is a relatively rigid molecule, MD can explore subtle conformational changes and vibrations.
Solvent Effects : It can model how the molecule interacts with solvent molecules, providing information on its solubility and the structure of the solvation shell.
Binding Interactions : When studying the interaction with a biological target like a protein, MD simulations can explore the binding process, identify key interacting residues, and assess the stability of the resulting complex over time. nih.gov Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to understand the stability of the ligand-protein complex. nih.govajms.iq
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For benzothiophene derivatives, QSAR studies have been successfully applied to model and predict activities such as anticancer and antimicrobial effects. researchgate.netresearchgate.net
A QSAR study involving this compound would typically involve:
Dataset : A series of analogues of this compound with known biological activities is compiled.
Descriptor Calculation : A wide range of molecular descriptors (e.g., steric, electronic, topological, and quantum chemical) are calculated for each molecule in the series.
Model Building : Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the observed activity. researchgate.netnih.gov
Validation : The predictive power of the QSAR model is rigorously validated using internal and external validation techniques. nih.gov
The resulting QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. tandfonline.com Contour maps from 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can visualize the regions around the molecule where modifications are likely to enhance or diminish activity. nih.govtandfonline.com
Medicinal Chemistry and Biological Activity Studies
Biological Activity Profiling of Benzo[b]thiophene-7-carbonitrile and its Derivatives
The introduction of a nitrile group at the 7-position of the benzo[b]thiophene ring, along with other substitutions, has given rise to a plethora of derivatives with a wide range of biological activities. These compounds have been the subject of extensive research, revealing their potential as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents, among others.
Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)
Derivatives of benzo[b]thiophene have demonstrated significant antimicrobial properties. While specific studies focusing solely on this compound are limited, research on related structures provides valuable insights into their potential.
Antibacterial Activity: Benzo[b]thiophene acylhydrazone derivatives have been synthesized and evaluated for their activity against multidrug-resistant Staphylococcus aureus (MRSA). koreascience.or.krnih.gov One notable derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against three S. aureus strains, including a reference strain and two clinical isolates resistant to methicillin (B1676495) and daptomycin. koreascience.or.krnih.gov This highlights the potential of the benzo[b]thiophene scaffold in combating antibiotic-resistant bacteria. Other studies have shown that derivatives incorporating a benzimidazole (B57391) moiety linked to a thiophene (B33073) ring are potent against Pseudomonas aeruginosa. unav.edu Furthermore, some thiophene derivatives have shown bactericidal effects against colistin-resistant Acinetobacter baumannii and E. coli. nih.gov
Antifungal Activity: Certain thiophene derivatives have also been reported to possess antifungal properties. For instance, some synthesized thiophene derivatives showed activity against four different fungal species. unav.edu The commercial antifungal agent sertaconazole, which contains a benzo[b]thiophene moiety, is used in dermatology and gynecology, further underscoring the antifungal potential of this class of compounds. uky.edu
Antiviral Activity: The antiviral properties of benzo[b]thiophene derivatives have also been explored. For example, they have been investigated as inhibitors of the herpes simplex virus type 1 (HSV-1) replication. uky.edu
Table 1: Antimicrobial Activity of Selected Benzo[b]thiophene Derivatives
| Compound | Target Organism | Activity | Reference |
|---|---|---|---|
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (including MRSA) | MIC = 4 µg/mL | koreascience.or.krnih.gov |
| Thiophene derivative with benzimidazole moiety | Pseudomonas aeruginosa | Potent activity | unav.edu |
| Thiophene derivatives | Colistin-resistant Acinetobacter baumannii and E. coli | Bactericidal effects | nih.gov |
| Sertaconazole | Fungi | Commercial antifungal agent | uky.edu |
Anticancer and Antiproliferative Activities
The anticancer potential of benzo[b]thiophene derivatives is a significant area of research. Several studies have demonstrated their cytotoxic effects against various cancer cell lines.
A series of Z-3-(benzo[b]thiophen-2-yl)-2-(phenyl)acrylonitrile analogs, structurally similar to combretastatin (B1194345) A-4, were synthesized and evaluated for their anticancer activity. Three of these analogs caused a significant reduction in the growth of almost all 60 human cancer cell lines tested, with GI50 values in the nanomolar range (10-100 nM). nih.govnih.gov Their mechanism of action is hypothesized to be through the inhibition of tubulin polymerization. nih.govmdpi.com
Tetrahydrobenzo[b]thiophene derivatives have also been identified as promising anticancer agents. One such derivative, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17), was found to be a potent compound with broad-spectrum antitumor activity. nih.gov Its mechanism of action involves inducing G2/M cell cycle arrest. nih.gov Other studies on tetrahydrobenzo[b]thiophene derivatives have shown significant activity against colorectal cancer cell lines. nih.gov
Furthermore, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and shown to inhibit the proliferation, migration, and invasion of breast cancer cells (MDA-MB-231) by targeting the RhoA/ROCK pathway. google.com
Table 2: Anticancer Activity of Selected Benzo[b]thiophene Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |
|---|---|---|---|
| Z-3-(benzo[b]thiophen-2-yl)-2-(phenyl)acrylonitrile analogs | 60 human cancer cell lines | GI50 values of 10-100 nM; tubulin polymerization inhibition | nih.govnih.gov |
| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | Various cancer cell lines | Broad-spectrum antitumor activity; G2/M cell cycle arrest | nih.gov |
| Tetrahydrobenzo[b]thiophene derivatives | Colorectal cancer (lovo and HCT-116) | Significant cytotoxic activity | nih.gov |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives | Breast cancer (MDA-MB-231) | Inhibition of proliferation, migration, and invasion via RhoA/ROCK pathway | google.com |
Anti-inflammatory and Analgesic Effects
Benzo[b]thiophene derivatives have shown promising anti-inflammatory and analgesic properties. Substituted benzo[b]thiophenes are recognized for their potential as anti-inflammatory and analgesic agents. koreascience.or.krijpsjournal.com
Research on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives has identified them as NRF2 activators, which can prevent the upregulation of pro-inflammatory cytokines. researchgate.net These compounds demonstrated significant inhibition of nitric oxide (NO) production and reversed the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-κB) in lipopolysaccharide-challenged cells. researchgate.net
Furthermore, certain 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives have been identified as selective COX-2 inhibitors, with some compounds showing potent anti-inflammatory activity superior to celecoxib (B62257) in in vivo models. nih.gov Novel benzothiophene (B83047) derivatives bearing pyrimidinone, pyrazolidinone, and triazole moieties have also demonstrated good antioxidant and anti-inflammatory effects, suggesting their potential as radioprotective agents against neuroinflammation. nih.gov
Table 3: Anti-inflammatory Activity of Selected Benzo[b]thiophene Derivatives
| Compound/Derivative Class | Mechanism of Action/Key Findings | Reference |
|---|---|---|
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives | NRF2 activation; inhibition of NO and pro-inflammatory cytokines | researchgate.net |
| 2-Phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives | Selective COX-2 inhibition; potent in vivo anti-inflammatory activity | nih.gov |
| Benzothiophene derivatives with pyrimidinone, pyrazolidinone, triazole moieties | Antioxidant and anti-inflammatory effects; potential radioprotectors | nih.gov |
Antitubercular and Antimalarial Potential
Antitubercular Activity: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Benzo[b]thiophene derivatives have emerged as a promising class of compounds in this area.
Several studies have reported the synthesis and evaluation of benzo[b]thiophene derivatives against M. tuberculosis. ijpsjournal.comresearchgate.net For instance, certain benzo[b]thiophene-2-carboxylic acid derivatives have shown significant activity against both active and dormant M. tuberculosis H37Ra. One compound, 7b, which has bromo and chloro substituents, was particularly active against multidrug-resistant M. tuberculosis. Another study highlighted that the incorporation of a 3-unsubstituted benzo[b]thiophene and a 5-methoxy isatin (B1672199) moiety was favorable for antimycobacterial activity against resistant strains. Benzo(c)thiophene-1,3-dione has also shown promising anti-mycobacterial activity against M. tuberculosis H37RV and other drug-resistant strains.
Antimalarial Potential: Bromo-benzothiophene carboxamide derivatives have been identified as potent inhibitors of Plasmodium asexual blood stages both in vitro and in vivo. nih.gov These compounds were shown to impair the development of the metabolically active trophozoite stage of the intraerythrocytic cycle. nih.gov
Table 4: Antitubercular and Antimalarial Activity of Selected Benzo[b]thiophene Derivatives
| Compound/Derivative Class | Target Organism | Key Findings | Reference |
|---|---|---|---|
| Benzo[b]thiophene-2-carboxylic acid derivatives | Mycobacterium tuberculosis H37Ra (including MDR strains) | Significant activity against active and dormant stages | |
| Benzo[b]thiophene-isatin hybrids | MDR and XDR Mycobacterium tuberculosis | Promising activity against resistant strains | |
| Benzo(c)thiophene-1,3-dione | Mycobacterium tuberculosis H37RV and drug-resistant strains | Promising anti-mycobacterial activity | |
| Bromo-benzothiophene carboxamide derivatives | Plasmodium falciparum | Potent inhibitors of asexual blood stages | nih.gov |
Antidiabetic and Anticonvulsant Activities
While the broader class of benzo[b]thiophene derivatives has been reported to possess antidiabetic and anticonvulsant activities, specific research focusing on this compound in these areas is limited.
Antidiabetic Activity: General reviews of benzo[b]thiophene derivatives list antidiabetic activity as one of their potential therapeutic applications. ijpsjournal.com For example, a patent describes benzothiophene derivatives that can activate peroxisome proliferator-activated receptor (PPAR) α or γ, suggesting their potential use in treating hypoglycemia and hypolipidemia in diabetes. However, dedicated studies on the antidiabetic effects of this compound and its close analogs are not extensively documented in the reviewed literature.
Anticonvulsant Activities: Similarly, anticonvulsant properties have been attributed to the benzo[b]thiophene scaffold. Research on new hybrid compounds containing a pyrrolidine-2,5-dione and a thiophene ring has shown anticonvulsant activity in animal models of epilepsy. unav.edu Another study on 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives identified compounds with a broad spectrum of anticonvulsant effects in mice. These findings suggest the potential of the benzo[b]thiophene core in developing new antiseizure medications.
Neuroprotective and Antidepressant Effects
The neuroprotective and antidepressant potential of benzo[b]thiophene derivatives is an active area of investigation.
Antidepressant Effects: Several novel benzo[b]thiophene derivatives have been synthesized and evaluated as potential antidepressants with a rapid onset of action. uky.edu Certain derivatives have shown significant antidepressant activity in vivo in the forced swimming test. One compound, in particular, was effective in reducing immobility time after both acute and chronic treatment. These compounds are thought to act as dual 5-HT7 receptor antagonists and serotonin (B10506) reuptake inhibitors. uky.edu
Neuroprotective Effects: The antioxidant properties of some benzo[b]thiophene derivatives suggest a potential for neuroprotection. For instance, novel benzothiophene derivatives have been synthesized and evaluated as protectors against cranial irradiation-induced neuroinflammation and oxidative stress in rat brains. nih.gov Furthermore, a new class of benzo[b]thiophene-chalcones has been investigated as cholinesterase inhibitors, which is relevant to the treatment of Alzheimer's disease. nih.gov
Table 5: Antidepressant Activity of Selected Benzo[b]thiophene Derivatives
| Compound/Derivative Class | In Vivo Model | Key Findings | Reference |
|---|---|---|---|
| Arylamine derivatives of benzo[b]thiophene | Forced Swimming Test | Significant antidepressant activity; reduction in immobility time | uky.edu |
| Benzo[b]thiophene derivatives | Forced Swimming Test | Rapid onset of antidepressant action |
Investigations into Molecular Mechanisms of Action
A thorough review indicates a lack of dedicated studies on the molecular mechanisms of action for this compound as an independent entity. Its role has been documented within the context of larger molecules targeting specific biological pathways.
Target Identification and Validation (Enzymes, Receptors, Ion Channels)
There are no public studies identifying specific enzymes, receptors, or ion channels that are directly modulated by this compound itself. However, its structural motif has been incorporated into larger compounds designed to interact with major biological targets.
For instance, a complex derivative, 2-(2-(4-(4-Methylpiperazin-l-yl)phenylamino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)this compound, is cited in patent literature as a modulator of Janus kinases (JAKs) . google.com JAKs are critical enzymes in cytokine signaling pathways that regulate cell growth, differentiation, and apoptosis. google.com
Separately, derivatives such as Pyridin-4-ylmethyl 5-acetyl-4-(7-cyanobenzo[b]thiophen-3-yl)-2-cyclopropyl-6-methyl-1,4-dihydropyridine-3-carboxylate have been synthesized as potential modulators of the androgen receptor and glucocorticoid receptor . google.comgoogleapis.com These nuclear receptors are key targets in the treatment of prostate cancer and inflammatory diseases, respectively. google.com
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
The concepts of apoptosis (programmed cell death) and cell cycle arrest are central to the mechanism of action for many therapeutic agents, particularly in oncology. Patent documents describing the complex derivatives of this compound mention these mechanisms as the theoretical underpinning for their development. For example, the inhibition of kinases like JAKs can prevent the phosphorylation of downstream proteins such as STATs, which in turn can halt cell proliferation and induce apoptosis. google.com However, no experimental data exists to demonstrate that this compound alone can induce these effects.
Structure-Activity Relationship (SAR) Analysis
Positional Isomerism and Substituent Effects on Biological Activity
The influence of the nitrile group's position on the benzo[b]thiophene ring system is a critical aspect of SAR. The biological activity of cyanobenzo[b]thiophenes would be expected to vary significantly between isomers (e.g., 2-carbonitrile, 3-carbonitrile, 6-carbonitrile, vs. 7-carbonitrile) due to differences in electronic properties, steric hindrance, and potential interactions with target binding sites. However, without comparative biological testing of these isomers, any discussion on the specific contribution of the 7-cyano group remains hypothetical.
Similarly, the effect of introducing other substituents onto the this compound scaffold has not been systematically explored. SAR insights from patent literature pertain to substitutions on other parts of the larger derivative molecules, not on the benzo[b]thiophene core itself. For example, in the context of JAK inhibitors, modifications to the amine substituent on the pyrrolopyrimidine ring system were found to be critical for activity, rather than changes to the appended this compound moiety. google.com
Influence of Functional Groups (Nitrile, Halogens, Alkyl, Aryl) on Efficacy and Selectivity
The biological efficacy and target selectivity of the benzo[b]thiophene scaffold are profoundly influenced by the nature and position of its substituents. Structure-activity relationship (SAR) studies have been pivotal in guiding the rational design of potent and selective agents. nih.gov
Nitrile Group: The nitrile (cyano) group is a key functional group that often enhances the biological activity of benzo[b]thiophene derivatives. researchgate.net It is a strong hydrogen bond acceptor and can participate in crucial interactions within a protein's active site. nih.gov For example, in the design of human heart chymase inhibitors, a nitrile group on a 3-phenylsulfonyl moiety was found to enhance inhibitory activity. researchgate.net Furthermore, research has shown that incorporating nitrile functionalities into the benzo[b]thiophene ring can improve antimicrobial properties. researchgate.net
Halogens: Halogen atoms like chlorine and bromine are frequently used to modulate the electronic properties and binding interactions of drug candidates. The introduction of a chlorine atom at the 3-position of the benzo[b]thiophene ring has been reported to improve antimicrobial activity. researchgate.net In a more targeted example, a (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide derivative demonstrated a minimal inhibitory concentration (MIC) of 4 µg/mL against multiple strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). mdpi.comnih.gov Halogens can also influence selectivity; for instance, a 5-bromo substitution on the B-ring of a phenylsulfonylamino-benzenilide scaffold was found to confer selectivity for the sodium-dependent organic anion transporter (SOAT). acs.org
Alkyl Groups: Alkyl groups primarily influence the lipophilicity and steric profile of a molecule. omicsonline.org Increasing lipophilicity can enhance the ability of a compound to cross biological membranes, potentially increasing its bioavailability. omicsonline.org Simple alkyl groups like methyl have been shown to enhance the antimicrobial activity of benzo[b]thiophene rings. researchgate.net Larger groups, such as a tert-butyl group on a tetrahydrobenzo[b]thiophene-3-carbonitrile scaffold, have been utilized in the synthesis of derivatives with significant antioxidant potency. nih.govresearchgate.net
Aryl Groups: The addition of aryl moieties can introduce a range of interactions, including hydrophobic and π-stacking, which can significantly impact binding affinity. Studies on benzo[b]thiophene-linked aryl urea (B33335) derivatives revealed potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). nih.gov The orientation and substitution of the aryl ring are critical; for example, a 3,4-dimethylphenyl group was found to participate in a key hydrophobic interaction in a series of imidazolidine-2,4-dione-based chymase inhibitors. researchgate.net
Table 1: Influence of Functional Groups on the Biological Activity of Benzo[b]thiophene Derivatives
| Functional Group | Position on Scaffold | Observed Effect | Target/Activity | Citation(s) |
|---|---|---|---|---|
| Nitrile (-CN) | Phenylsulfonyl moiety | Enhanced inhibitory activity | Human Chymase | researchgate.net |
| Chlorine (-Cl) | 3-position | Improved antimicrobial activity | Antimicrobial | researchgate.net |
| Chlorine (-Cl) | 6-position | Potent activity (MIC = 4 µg/mL) | Anti-MRSA | mdpi.comnih.gov |
| Bromine (-Br) | B-ring, 5-position | Conferred selectivity | SOAT Inhibition | acs.org |
| Methyl (-CH₃) | General | Enhanced antimicrobial activity | Antimicrobial | researchgate.net |
| tert-Butyl | 6-position (tetrahydro) | Potent antioxidant activity | Antioxidant | nih.govresearchgate.net |
Ligand Efficiency and Lipophilicity Studies
In modern drug discovery, optimizing a compound's properties extends beyond simple potency. Ligand efficiency (LE) and lipophilic efficiency (LiPE) are critical metrics for identifying promising drug candidates. LE measures the binding energy per heavy atom, favoring smaller, more efficient binders, while LiPE assesses the balance between potency and lipophilicity to avoid issues associated with high lipophilicity, such as poor solubility and metabolic instability.
The benzo[b]thiophene scaffold itself is considered a polar entity that can improve the pharmacokinetic characteristics of molecules, including solubility and bioavailability. researchgate.net The strategic modification of this core affects these properties. For example, the addition of alkyl groups generally increases lipophilicity, which can improve membrane permeability but must be carefully balanced to maintain drug-like properties. omicsonline.org
While specific LE and LiPE values are not always reported, the principles are evident in optimization studies. The development of potent inhibitors from small fragments or through the addition of small, highly influential functional groups (like the nitrile or specific halogen substitutions) aligns with the goal of maximizing ligand efficiency. researchgate.net In silico pharmacokinetic predictions (ADME) are often employed to guide these optimizations, ensuring that potent compounds also possess favorable profiles for absorption, distribution, metabolism, and excretion. researchgate.net
Pharmacophore Identification and Lead Optimization Principles
A pharmacophore is an abstract representation of the molecular features essential for a specific biological activity. Identifying a pharmacophore is a crucial step in understanding drug-receptor interactions and in designing new lead compounds.
For a series of arylamino-substituted benzo[b]thiophenes with free radical scavenging activity, a predictive 3D pharmacophore model was successfully developed. nih.gov The most predictive model consisted of three key features: a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic ring. nih.gov This model demonstrated a high correlation coefficient (r = 0.942) and significant external predictivity, making it a valuable tool for designing new antioxidants based on this scaffold. nih.gov
Lead optimization involves the iterative modification of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. The benzo[b]thiophene core serves as a versatile template for such optimization. Key principles observed in the literature include:
Structure-Activity Relationship (SAR) Expansion: As seen with the development of chymase inhibitors and antibacterial agents, systematic substitution at various positions of the benzo[b]thiophene ring with halogens, alkyl, and aryl groups helps to build a comprehensive understanding of the SAR. researchgate.netresearchgate.net
Scaffold Hopping/Isosteric Replacement: In some cases, a phenyl ring in a known inhibitor has been replaced with a thiophene or benzo[b]thiophene ring. This bioisosteric replacement can be well-tolerated and can significantly improve potency or selectivity. acs.org For example, replacing a B-phenyl ring with a B-thiophene ring led to a marked increase in inhibitory potency against the transporter SOAT. acs.org
Fragment-Based and Structure-Based Design: Optimization efforts are often guided by structural data. The synthesis of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives was based on a previously reported covalent inhibitor of RhoA, leading to a new compound with an enhanced anti-proliferative profile and a distinct binding pattern. nih.gov
Molecular Docking and Virtual Screening for Target Interaction Prediction
Computational techniques like molecular docking and virtual screening are indispensable tools in modern medicinal chemistry for predicting and analyzing how a ligand might interact with its biological target. These methods have been extensively applied to benzo[b]thiophene derivatives to elucidate their mechanism of action and guide the design of more potent inhibitors.
Virtual screening has been used to identify novel benzo[b]thiophene-based inhibitors from large compound libraries. researchgate.net More commonly, molecular docking is used to study derivatives against a wide range of biological targets, including:
Keap1 (Kelch-like ECH-associated protein 1) for antioxidant activity. nih.govresearchgate.net
Cholinesterases (AChE and BChE) for Alzheimer's disease. mdpi.com
Tubulin for anticancer activity. nih.gov
Bacterial proteins for antimicrobial activity. researchgate.net
The RhoA/ROCK pathway for cancer metastasis. nih.gov
HCV NS5B polymerase for antiviral activity. researchgate.net
These computational studies provide a structural hypothesis for the observed biological activities, which can then be tested and refined through further synthesis and biological evaluation.
Ligand-Protein Binding Mode Analysis
Molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues within a protein's binding site.
Tubulin Interaction: In a study of tetrahydrobenzo[b]thiophene derivatives as anticancer agents, molecular docking revealed that potent compounds fit well into the binding pocket of tubulin. The inhibition was attributed to hydrogen bonding interactions with key residues such as SER 178 and GLN 11. nih.gov
Keap1 Interaction: The antioxidant potential of a 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile derivative was explored by docking it into the Keap1 protein, a key regulator of the cellular antioxidant response. nih.govresearchgate.net
RhoA Interaction: Docking analysis of an optimized benzo[b]thiophene derivative, b19, against the RhoA protein revealed a binding pattern that was different from its parent compound, DC-Rhoin, providing a structural basis for its improved activity in inhibiting cancer cell proliferation and invasion. nih.gov
MRSA Protein Interaction: For benzothiophene derivatives designed as antibiotics against multidrug-resistant S. aureus, docking studies identified critical interactions. Potent compounds were shown to form hydrogen bonds and pi-hydrogen interactions with key amino acids like CYS 366 and ASN 411 in the target protein. researchgate.netresearchgate.net
Table 2: Summary of Ligand-Protein Binding Interactions for Benzo[b]thiophene Derivatives
| Compound Class | Protein Target | Key Interacting Residues | Interaction Type(s) | Citation(s) |
|---|---|---|---|---|
| Tetrahydrobenzo[b]thiophenes | Tubulin | SER 178, GLN 11 | Hydrogen Bonding | nih.gov |
| Benzo[b]thiophene-chalcones | Acetylcholinesterase (AChE) | Not specified | Analysis of sub-pocket topologies | mdpi.com |
| Benzo[b]thiophene derivatives | MRSA-related protein | CYS 366, ASN 411 | Hydrogen Bonding, Pi-Hydrogen | researchgate.netresearchgate.net |
Binding Energy Calculations and Affinity Prediction
Binding energy calculations, typically reported in kcal/mol, provide a quantitative estimate of the binding affinity between a ligand and its target protein. Lower (more negative) values suggest stronger, more stable binding. These predictions are crucial for ranking potential inhibitors and prioritizing them for synthesis.
Several studies on benzo[b]thiophene derivatives have reported these quantitative predictions:
Anti-MRSA Agents: In a computational study against Staphylococcus aureus, one benzothiophene derivative exhibited a high binding affinity against MRSA with a calculated binding energy of -6.38 kcal/mol. Other derivatives showed potent activity against different strains, with values of -5.56 kcal/mol (MSSA) and -5.23 kcal/mol (DRSA). researchgate.net
Anticancer Agents (Tubulin Inhibitors): The binding energies of synthesized tetrahydrobenzo[b]thiophene ligands with tubulin were found to be close to that of the co-crystallized ligand (GTP, -11.93 kcal/mol). The reference drug paclitaxel (B517696) exhibited a binding energy of -8.97 kcal/mol in the same study. nih.gov
Antiviral Agents (HCV): A benzo[b]thiophene derivative targeting the HCV NS5B polymerase showed a binding energy greater than that of the co-crystallized ligand, indicating a strong potential for binding and inhibition. researchgate.net
Table 3: Predicted Binding Energies of Benzo[b]thiophene Derivatives against Various Targets
| Compound/Derivative Series | Protein Target | Predicted Binding Energy (kcal/mol) | Reference Compound Energy (kcal/mol) | Citation(s) |
|---|---|---|---|---|
| Benzothiophene derivative 20 | MRSA Protein | -6.38 | - | researchgate.net |
| Benzothiophene derivative 1 | MSSA Protein | -5.56 | - | researchgate.net |
| Benzothiophene derivative 17 | DRSA Protein | -5.23 | - | researchgate.net |
| Tetrahydrobenzo[b]thiophene derivatives | Tubulin | Near -11.93 | Paclitaxel: -8.97 | nih.gov |
Applications in Material Science and Other Fields
Organic Semiconductors and Optoelectronic Applications
The development of organic semiconductors is a cornerstone of modern electronics, offering advantages such as low cost, flexibility, and large-area fabrication. Benzo[b]thiophene derivatives have been extensively investigated as active materials in organic field-effect transistors (OFETs) and other optoelectronic devices. mdpi.com The sulfur-rich nature of the fused thiophene (B33073) rings promotes strong intermolecular interactions, which are crucial for efficient charge transport. mdpi.com
While specific performance data for OFETs based solely on benzo[b]thiophene-7-carbonitrile is not widely reported, research on closely related benzo[b]thieno[2,3-d]thiophene (BTT) derivatives provides valuable insights into the potential of this class of materials. For instance, OFETs utilizing certain BTT derivatives as the semiconductor layer have demonstrated p-channel behavior with notable carrier mobility and high on/off current ratios. mdpi.com In one study, a BTT derivative exhibited a hole mobility of up to 0.005 cm²/Vs and a current on/off ratio exceeding 10⁶. mdpi.com These findings underscore the promise of the benzo[b]thiophene scaffold in organic electronics. The introduction of a nitrile group, as in this compound, is a common strategy to tune the electronic properties of organic semiconductors, often enhancing their electron-accepting character.
| Derivative | Hole Mobility (cm²/Vs) | On/Off Ratio | Reference |
|---|---|---|---|
| Benzo[b]thieno[2,3-d]thiophene Derivative 1 | 0.005 | >10⁶ | mdpi.com |
| Benzo[b]thieno[2,3-d]thiophene Derivative 2 | ~0.0005 | Not Reported | mdpi.com |
Development of Advanced Dyes and Pigments
The chromophoric nature of the benzo[b]thiophene system makes it an attractive scaffold for the development of novel dyes and pigments. The extended π-conjugation of the fused ring system allows for strong absorption of light in the visible and ultraviolet regions. The photophysical properties of benzo[b]thiophene derivatives can be fine-tuned by the introduction of various functional groups.
While specific research on dyes derived directly from this compound is limited, studies on related structures highlight their potential. For example, D-π-A (donor-π-acceptor) dyes incorporating a benzo[b]thiophene moiety have been synthesized and investigated for their solvatochromic properties, where the color of the solution changes with the polarity of the solvent. scilit.com This property is indicative of a significant change in the dipole moment upon photoexcitation, a desirable characteristic for applications in sensing and nonlinear optics. The nitrile group in this compound can act as an electron-withdrawing group, making it a suitable component in the design of D-π-A dyes.
Comparing the absorption and emission spectra of benzo[b]thiophene with its constituent aromatic rings, benzene (B151609) and thiophene, reveals the advantageous features of the fused system. While benzene and thiophene exhibit weak absorption above 250 nm and minimal emission, benzo[b]thiophene displays significantly stronger emission, making it a more favorable fluorescent core. researchgate.net
Use as Building Blocks in Supramolecular Chemistry
Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular building blocks held together by non-covalent interactions. The rigid and planar structure of the benzo[b]thiophene core, combined with the potential for directional interactions through its sulfur atom and aromatic rings, makes it an excellent candidate for constructing well-defined supramolecular architectures.
Future Horizons: Charting the Next Wave of Research for this compound
The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities. researchgate.net this compound, a specific derivative, presents a unique platform for the development of novel therapeutic and diagnostic agents. This article explores the future directions and research perspectives for this promising compound, focusing on innovative strategies to enhance its bioactivity and explore its full therapeutic potential.
Q & A
Q. What are the common synthetic routes for preparing Benzo[b]thiophene-7-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : this compound can be synthesized via direct functionalization of the benzo[b]thiophene core. For example:
- Acetylation followed by cyanation : Adapting methods from 2-acetyl-substituted benzo[b]thiophene synthesis, a Friedel-Crafts acetylation using AlCl₃ as a catalyst can introduce an acetyl group at the 7-position, followed by nitrile substitution via a Rosenmund-von Braun reaction .
- Oxidative coupling : Inspired by DDQ/H⁺-mediated coupling reactions, intermolecular oxidative dehydrogenation could be employed under strong acidic conditions (e.g., trifluoroacetic acid) with DDQ as an oxidant. Optimization involves solvent selection (e.g., dichloroethane), temperature (60–80°C), and stoichiometric ratios of DDQ to substrate (1:1.2) .
Key parameters : Monitor reaction progress using TLC or HPLC-MS for intermediate detection.
Q. What spectroscopic and computational methods are recommended for characterizing this compound?
- Methodological Answer :
- Mass Spectrometry : Use electron ionization (EI-MS) to confirm molecular weight (e.g., NIST-reported gas-phase ion energetics for benzo[b]thiophene derivatives, IE = 8.17 ± 0.03 eV ).
- NMR : ¹H and ¹³C NMR in deuterated chloroform (CDCl₃) or DMSO-d₆ to resolve aromatic protons and nitrile carbon signals. Compare with NIST reference spectra for related compounds .
- UV-Vis : Analyze π→π* transitions in the 250–300 nm range to assess electronic conjugation .
- DFT Calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G(d) basis set to predict frontier molecular orbitals (HOMO/LUMO) and oxidation potentials .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the reactivity of this compound under oxidative conditions?
- Methodological Answer :
- EPR Spectroscopy : Detect radical intermediates during DDQ-mediated reactions to confirm single-electron transfer (SET) mechanisms. Use spin-trapping agents like TEMPO .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., hydrogen abstraction vs. electron transfer) .
- Computational Modeling : Calculate activation barriers for competing pathways (e.g., radical vs. ionic mechanisms) using transition state theory in Gaussian .
Q. What strategies enable the application of this compound in total synthesis of bioactive compounds?
- Methodological Answer :
- C–H Activation : Leverage Pd-catalyzed cyanation or Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 3-position, enhancing pharmacological relevance .
- Late-Stage Functionalization : Use photoredox catalysis to install nitriles or heteroatoms without disrupting the thiophene core .
- Case Study : Adapt the DDQ-mediated coupling protocol from benzo[b]thiophene derivatives (e.g., in the synthesis of natural product analogues like psoralen) by modifying protecting groups and optimizing regioselectivity .
Q. How do electronic and steric effects influence the regioselectivity of electrophilic substitutions on this compound?
- Methodological Answer :
- Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., nitration or halogenation) to quantify electronic effects. Use meta-directing nitrile groups to predict substitution patterns .
- Steric Maps : Generate steric hindrance maps using Moloc or PyMOL to visualize accessible reactive sites. For example, the 2-position may be sterically blocked by the nitrile group, favoring 5-position reactivity .
- Competition Experiments : Compare yields of isomers under varying conditions (e.g., Br₂/FeBr₃ vs. HNO₃/H₂SO₄) to identify dominant factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
